molecular formula C18H27NO2S B5727375 1-[(4-cyclohexylphenyl)sulfonyl]azepane

1-[(4-cyclohexylphenyl)sulfonyl]azepane

Cat. No. B5727375
M. Wt: 321.5 g/mol
InChI Key: GYSQNQPBVKKPDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-[(4-cyclohexylphenyl)sulfonyl]azepane involves innovative methodologies that enable the construction of complex molecules. For instance, the sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups is a crucial step in synthesizing 1,4-diazepines, a process that highlights the versatility of sulfonyl groups in organic synthesis (Heo et al., 2020). Furthermore, the palladium-catalyzed asymmetric [4 + 3] cycloaddition of a sulfonyl-trimethylenemethane donor showcases the synthesis of sulfonyl-fused azepines with high regio- and stereoselectivity (Liu et al., 2021).

Molecular Structure Analysis

Understanding the molecular structure of compounds like 1-[(4-cyclohexylphenyl)sulfonyl]azepane is crucial for predicting their reactivity and physical properties. Studies on similar compounds have shown that the introduction of sulfonyl groups can significantly influence molecular geometry and electron distribution, thereby affecting their chemical behavior and potential applications.

Chemical Reactions and Properties

Compounds with sulfonyl groups participate in a variety of chemical reactions. For instance, sulfonyl-1,2,3-triazoles are versatile synthons for generating heterocyclic compounds, indicating the reactive nature of sulfonyl-containing compounds in facilitating the construction of complex molecular architectures (Zibinsky & Fokin, 2013).

properties

IUPAC Name

1-(4-cyclohexylphenyl)sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2S/c20-22(21,19-14-6-1-2-7-15-19)18-12-10-17(11-13-18)16-8-4-3-5-9-16/h10-13,16H,1-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSQNQPBVKKPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyclohexylbenzenesulfonyl)azepane

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